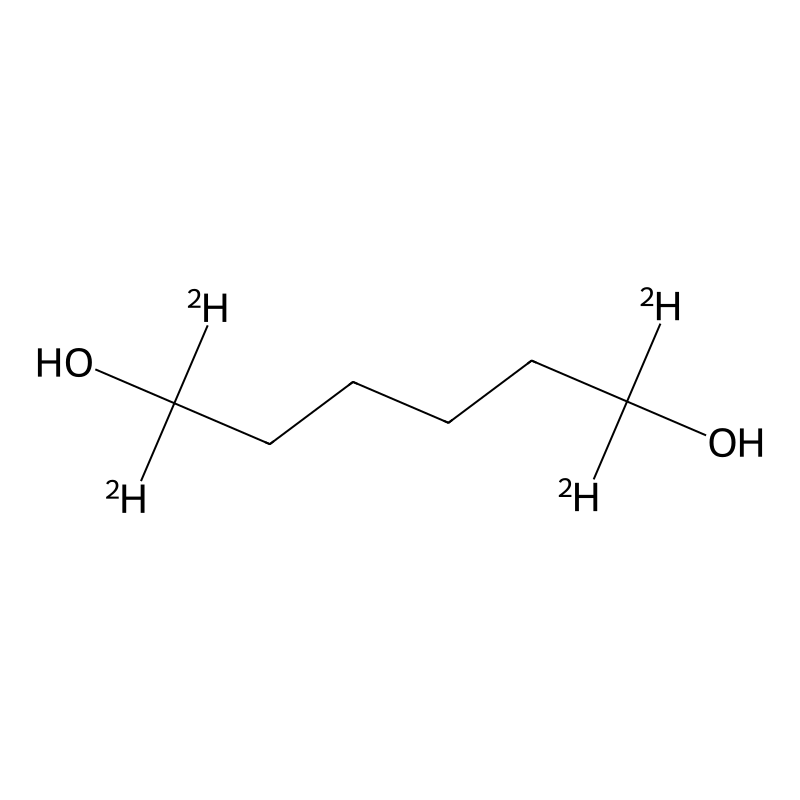1,6-Hexane-1,1,6,6-d4-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Deuterium Labeling and its Applications in Research
Deuterium, a stable isotope of hydrogen, has one neutron in its nucleus compared to hydrogen's single proton. This slight difference in mass can be a valuable tool in scientific research, particularly in mass spectrometry.
Mass spectrometry is a technique used to identify and quantify molecules based on their mass-to-charge ratio. By incorporating deuterium atoms into a molecule, researchers can create an isotopically labeled version with a slightly higher mass. This allows scientists to distinguish the labeled molecule from other similar molecules in a sample during mass spectrometry analysis .
There are two main applications of 1,6-Hexane-1,1,6,6-d4-diol in scientific research:
Internal Standard in Quantitative Analysis:
In quantitative mass spectrometry, researchers need a reference molecule to accurately measure the abundance of the target molecule. 1,6-Hexane-1,1,6,6-d4-diol can be used as an internal standard due to its similar chemical properties to the unlabeled 1,6-Hexane-diol but with a distinct mass due to the deuterium atoms. This allows scientists to compare the signal intensity of the target molecule with the internal standard and obtain accurate quantification .
Metabolic Studies using Deuterium Labeling:
Researchers can use 1,6-Hexane-1,1,6,6-d4-diol to study metabolic pathways. By introducing the compound into a system, for example, a cell culture or an organism, scientists can track how the molecule is metabolized and identify the resulting metabolites. The presence of deuterium atoms allows researchers to easily distinguish the metabolites derived from the labeled compound using mass spectrometry .
1,6-Hexane-1,1,6,6-d4-diol is a deuterated form of 1,6-hexanediol, characterized by the molecular formula CHO and the presence of four deuterium atoms. This organic compound appears as a colorless, water-soluble solid and is primarily used in various industrial applications due to its unique chemical properties. The presence of hydroxyl groups allows it to participate in typical alcohol reactions such as dehydration, substitution, and esterification .
- Dehydration: This process can yield cyclic ethers such as oxepane and tetrahydrofuran derivatives.
- Oxidation: When oxidized with pyridinium chlorochromate, it produces adipaldehyde.
- Substitution Reactions: The compound can react with various electrophiles due to its hydroxyl groups.
The ability to form esters and ethers makes it versatile in synthetic organic chemistry .
Research indicates that 1,6-hexanediol can influence biomolecular condensates. It has been shown to disrupt weak hydrophobic interactions in proteins and RNA, which are essential for the formation of liquid-like condensates. This property allows it to act as a tool for studying the physical characteristics of these biological structures. Notably, it dissolves liquid condensates without affecting solid ones .
The applications of 1,6-hexanediol are diverse:
- Polyester Production: It is used to enhance the hardness and flexibility of polyesters.
- Polyurethane Manufacturing: Acts as a chain extender in polyurethanes, improving mechanical strength and hydrolysis resistance.
- Crosslinking Agent: Serves as an intermediate for acrylics and unsaturated polyester resins.
- Biomolecular Studies: Utilized in research to characterize biomolecular condensates .
Studies have demonstrated that 1,6-hexanediol interferes with protein-protein and protein-RNA interactions within liquid condensates. Its effects are more pronounced compared to similar compounds like 2,5-hexanediol and 1,4-butanediol, which exhibit minimal impact on disordered proteins. This makes 1,6-hexanediol a valuable reagent in biochemical research aimed at understanding liquid-liquid phase separation in cells .
Several compounds share structural similarities with 1,6-hexanediol. Here’s a comparison highlighting its uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| 1,4-Butanediol | HO(CH)OH | Shorter carbon chain; used mainly in plastics |
| 2,5-Hexanediol | HO(CH)OH | Similar length but different properties; less effective in disrupting condensates |
| 1,2-Hexanediol | HO(CH)OH | Different isomer; lower boiling point |
| 1,6-Hexanediol | HO(CH)OH | Longer carbon chain; superior properties for polyurethanes |
The unique placement of hydroxyl groups in 1,6-hexanediol contributes significantly to its effectiveness as a chain extender in polymers and its role in biochemical studies .








